Tris(trifluoromethyl)alumane
Description
Contextualizing Organoaluminum Compounds with Trifluoromethyl Ligands in Contemporary Chemistry
Organoaluminum compounds, which feature a carbon-aluminum bond, are a significant class of organometallic compounds. researchgate.net The introduction of trifluoromethyl (CF₃) ligands to the aluminum center imparts unique properties not typically observed in their non-fluorinated alkylaluminum counterparts. The strong electron-withdrawing nature of the CF₃ groups significantly influences the electronic environment of the aluminum atom. This results in compounds with high electronegativity and thermal stability.
The synthesis of such compounds can be challenging and often involves ligand-exchange reactions with precursors like trimethylaluminum (B3029685) (TMA) or through Grignard reagents. nih.gov These reactions require stringent inert conditions due to the high reactivity and sensitivity of the aluminum trifluoromethyl species to moisture and oxygen. A key characteristic of Tris(trifluoromethyl)alumane is its reduced Lewis acidity compared to traditional organoaluminum compounds like triisobutylaluminium. The electron-withdrawing CF₃ groups diminish the electrophilicity of the aluminum center.
Evolution of Research Perspectives on Perfluorinated Organometallics
The field of organofluorine chemistry has a rich history, with the synthesis of the first perfluorocarbons dating back to the late 19th century. researchgate.net However, significant research and industrial application of organofluorine compounds surged after World War II. researchgate.netjst.go.jp The unique properties conferred by fluorine, such as high thermal stability and resistance to chemical attack, have made perfluorinated compounds valuable in various materials. researchgate.net
The study of perfluorinated organometallics, a subfield of both organometallic and organofluorine chemistry, has evolved to explore the synthesis and reactivity of metals bonded to perfluorinated ligands. dtic.mil Early research focused on the synthesis and characterization of these novel compounds. ucr.edu More recent research has shifted towards understanding their reaction mechanisms and harnessing their unique reactivity for catalysis and materials science applications. rsc.org For instance, the ability of perfluorinated organoaluminum compounds to act as sources of CF₃ radicals or engage in electrophilic fluorine transfer is an area of active investigation.
Scope and Significance of Academic Inquiry into this compound
Academic inquiry into this compound is driven by its distinct chemical properties and potential applications. The compound serves as a model for understanding the fundamental effects of perfluoroalkylation on the structure and reactivity of organometallic compounds. Its high thermal stability makes it a subject of interest for materials science, particularly in the development of advanced polymers and coatings. acs.org
The reactivity of this compound is also a key area of research. Its role in fluorination reactions, either through electrophilic or radical pathways, presents opportunities for the development of new synthetic methodologies in organic chemistry. Furthermore, its catalytic potential is being explored, building on the well-established use of organoaluminum compounds in polymerization catalysis. researchgate.net The study of this compound contributes to the broader understanding of perfluorinated compounds and their potential to create materials and chemical transformations with novel properties.
Chemical Compound Information
| Compound Name |
| This compound |
| Trimethylaluminum |
| Triisobutylaluminium |
| Tri-n-decylaluminum |
| Aluminum tris(8-hydroxyquinolinate) |
| 1-bromo-3,4,5-trifluorobenzene |
| Aluminum trichloride |
| Carbon tetrafluoride |
| Polytetrafluoroethylene |
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃AlF₉ | |
| Molecular Weight | 234.00 g/mol | nih.gov |
| CAS Number | 827027-01-0 | nih.gov |
| IUPAC Name | This compound | nih.gov |
| InChIKey | IBBSBCUFXWIURA-UHFFFAOYSA-N |
Properties
CAS No. |
827027-01-0 |
|---|---|
Molecular Formula |
C3AlF9 |
Molecular Weight |
234.00 g/mol |
IUPAC Name |
tris(trifluoromethyl)alumane |
InChI |
InChI=1S/3CF3.Al/c3*2-1(3)4; |
InChI Key |
IBBSBCUFXWIURA-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[Al](C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for Tris Trifluoromethyl Alumane
Foundational Synthetic Routes to Tris(trifluoromethyl)alumane
The preparation of this compound has historically relied on transmetalation reactions, a common strategy in organometallic chemistry to exchange ligands between different metal centers.
Direct Transmetalation Strategies (e.g., from Trifluoromethyl Lithium)
One of the primary methods for synthesizing this compound involves the reaction of an aluminum halide, such as aluminum chloride (AlCl₃), with a suitable trifluoromethylating agent. A key precursor in this approach is trifluoromethyl lithium (CF₃Li). The direct transmetalation between aluminum chloride and trifluoromethyl lithium, typically generated in situ, can lead to the formation of this compound. This reaction is generally performed at low temperatures, such as -78°C, in an inert solvent to manage the high reactivity of the organolithium reagent and the resulting aluminum species.
The general scheme for this transmetalation can be represented as:
AlCl₃ + 3 CF₃Li → Al(CF₃)₃ + 3 LiCl
A significant challenge in this synthesis is the inherent instability of many trifluoromethyl organometallic reagents, which can readily undergo decomposition pathways. For instance, perfluoroalkyllithium reagents are known to be thermally unstable and can decompose via β-elimination to form perfluoroalkenes. researchgate.net Therefore, careful control of reaction conditions is paramount to achieving a successful synthesis.
Development of Alternative and Optimized Synthetic Pathways
Recognizing the challenges associated with direct transmetalation from highly reactive precursors, researchers have explored alternative and more optimized synthetic pathways. These efforts aim to improve yields, enhance safety, and utilize more stable and accessible starting materials. One such strategy involves the use of other trifluoromethyl sources that are more stable than trifluoromethyl lithium.
An alternative approach involves ligand-exchange reactions with more stable organoaluminum precursors, such as trimethylaluminum (B3029685) (TMA). These reactions still fall under the broad category of transmetalation but can offer better control and selectivity. The development of step-saving synthetic routes is a continuous goal in this field, aiming to make these valuable reagents more accessible for broader applications in organic synthesis. nih.gov
Advanced Synthetic Techniques and Scalability Considerations
As the demand for efficient trifluoromethylation methods grows, so does the need for advanced synthetic techniques that can be safely scaled up. Flow chemistry has emerged as a promising platform for handling highly reactive intermediates involved in perfluoroalkylation reactions.
Flow Chemistry Platforms for Perfluoroalkylation
Flow chemistry, or continuous flow synthesis, offers several advantages for reactions involving hazardous reagents or unstable intermediates. mit.edu By conducting reactions in microreactors with small channel dimensions, heat and mass transfer are significantly improved, allowing for better temperature control and mixing efficiency. mit.edunih.gov This is particularly beneficial for the generation and use of perfluoroalkyllithium species, which can be generated and immediately reacted with an electrophile in a continuous stream. researchgate.netnih.gov This in situ trapping at potentially higher temperatures than in batch processes minimizes the decomposition of the reactive intermediate. researchgate.netnih.gov The use of flow reactors can also enhance the safety of the process, as only small amounts of the hazardous material are present at any given time. mit.edu
| Parameter | Batch Reactor | Flow Microreactor |
| Reaction Temperature | Typically very low (e.g., -78°C) to maintain stability of intermediates. | Can often be conducted at higher temperatures due to rapid mixing and heat exchange. researchgate.netnih.gov |
| Mixing Efficiency | Can be limited, especially on a larger scale. | Excellent due to small reactor dimensions and high surface-area-to-volume ratio. mit.edu |
| Safety | Larger quantities of hazardous materials are present at once. | Only small volumes of reactive intermediates exist at any point in time, improving safety. mit.edu |
| Scalability | Can be challenging due to heat and mass transfer limitations. | More straightforward to scale by running the system for longer or using multiple reactors in parallel. mit.edu |
Challenges in Selective Trifluoromethylation and Perfluoroethylation Avoidance
A significant challenge in the synthesis and application of trifluoromethylating agents is achieving high selectivity. In some instances, side reactions can lead to the formation of perfluoroethyl or other longer-chain perfluoroalkyl groups. This can occur through various decomposition and recombination pathways of the trifluoromethyl radical or anion. The selective formation of the desired trifluoromethylated product over potential byproducts requires careful optimization of reaction conditions, including the choice of solvent, temperature, and the nature of the trifluoromethyl source. researchgate.net
Precursor Chemistry and Derivative Synthesis of this compound Analogues
The chemistry of this compound is part of a broader field focused on fluorinated organometallic compounds. The synthesis of analogues, where the trifluoromethyl group is replaced by other perfluoroalkyl groups or where the aluminum center is part of a more complex structure, is an active area of research.
The synthesis of fluorinated triaryl aluminum complexes, for example, has been reported through the reaction of a Grignard reagent with aluminum(III) chloride or via transmetalation from a corresponding borane (B79455). nih.gov These studies provide insights into the structural and reactive properties of related aluminum compounds. For instance, attempts to synthesize Al(3,4,5-ArF)₃ via transmetalation from the parent borane with trimethylaluminum resulted in a partially transmetalated dimeric structure, highlighting the complexities that can arise in these synthetic routes. nih.gov In contrast, the synthesis of Al(2,3,4-ArF)₃ from its parent borane proceeded smoothly. nih.gov
The development of new precursors and synthetic methods for these and other fluorinated aluminum compounds continues to expand the toolbox available to chemists for the selective introduction of fluorine-containing moieties into organic molecules.
Molecular Structure, Bonding, and Electronic Properties of Tris Trifluoromethyl Alumane
Advanced Spectroscopic Elucidation of Molecular and Electronic Structure
Due to the challenges in studying the free monomer, spectroscopic data is primarily available for stabilized adducts or related perfluoroalkylaluminate anions. These derivatives serve as crucial models for understanding the fundamental properties of the Al-CF₃ moiety.
Multi-nuclear NMR is a powerful tool for characterizing perfluoroalkylaluminum compounds. For Tris(trifluoromethyl)alumane, a sharp singlet in the ¹⁹F NMR spectrum would be expected around -60 ppm, a typical range for trifluoromethyl groups attached to a main group element. The ⁹F nucleus's high sensitivity and 100% natural abundance make it an excellent probe. acs.org
In practice, detailed NMR studies have been successfully performed on more stable analogues, such as the tetrakis(pentafluoroethyl)aluminate anion, [Al(C₂F₅)₄]⁻. nih.gov In CD₂Cl₂ solution, the ¹⁹F NMR spectrum of the [Al(C₂F₅)₄]⁻ anion shows two main signals: a resonance for the -CF₃ groups at -83.9 ppm and a signal for the -CF₂- groups at -128.4 ppm. nih.gov The signal for the CF₂ groups is split into a sextet due to coupling with the ⁹⁷Al nucleus (I = 5/2), with a coupling constant (²J(²⁷Al,¹⁹F)) of 31 Hz. nih.gov
The ⁹⁷Al NMR spectrum of the [Al(C₂F₅)₄]⁻ anion exhibits a signal at 107.3 ppm, which is split into a nonet by coupling to the eight fluorine atoms of the four adjacent CF₂ groups (²J(²⁷Al,¹⁹F) = 32 Hz). nih.gov This coupling provides direct evidence of the Al-C bond and the tetrahedral coordination environment of the aluminum center. nih.gov Furthermore, ¹³C{¹⁹F} NMR spectroscopy shows signals for the CF₂ and CF₃ carbons at 124.8 ppm and 121.2 ppm, respectively, which are also split into sextets due to coupling with the ⁹⁷Al nucleus. nih.gov
Table 1: NMR Spectroscopic Data for the [Al(C₂F₅)₄]⁻ Anion in CD₂Cl₂ nih.gov
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
|---|---|---|---|---|
| ¹⁹F | -83.9 | t | ³J(F,F) = 3 | -CF₃ |
| ¹⁹F | -128.4 | q, sextet | ³J(F,F) = 3, ²J(Al,F) = 31 | -CF₂- |
| ⁹⁷Al | 107.3 | nonet | ²J(Al,F) = 32 | Al |
| ¹³C{¹⁹F} | 121.2 | sextet | ²J(Al,C) ≈ 9 | -CF₃ |
Data for the bis(triphenylphosphane)iminium (PNP) salt.
The dynamic processes of these anions in solution include degradation pathways. For the [Al(C₂F₅)₄]⁻ anion, NMR spectroscopy has been instrumental in tracking its decomposition, which proceeds through 1,2-fluorine shifts to form mixed anions of the type [(C₂F₅)₄₋ₙAlFₙ]⁻. nih.gov
Vibrational spectroscopy provides insight into the bonding and structure of molecules. For this compound, strong infrared (IR) absorptions corresponding to the Al-C and C-F stretching vibrations are expected. The C-F stretching modes in perfluoroalkyl compounds typically appear in the 1300-1000 cm⁻¹ region, while Al-C stretches are found at lower wavenumbers. oup.comresearchgate.net
Detailed vibrational spectra have been recorded for salts of the [Al(C₂F₅)₄]⁻ anion. nih.gov The IR and Raman spectra of PNP[Al(C₂F₅)₄] show characteristic bands for the C-F and C-C vibrations of the pentafluoroethyl groups, as well as vibrations associated with the Al-C bonds. The intense bands observed between 1321 and 1021 cm⁻¹ are assigned to C-F stretching modes, while C-C stretching vibrations are found around 937 cm⁻¹. nih.gov The Al-C symmetric and asymmetric stretching vibrations are assigned to bands in the lower frequency region. nih.gov
Table 2: Selected Vibrational Frequencies for PNP[Al(C₂F₅)₄] nih.gov
| Wavenumber (cm⁻¹) | |
|---|---|
| IR | Raman |
| 1321 | 1322 |
| 1233 | 1235 |
| 1160 | 1162 |
| 1104 | 1106 |
| 1021 | 1021 |
| 937 | 937 |
| 803 | 804 |
| 747 | 747 |
| 596 | 597 |
| 542 | 542 |
| 413 | 413 |
| 355 | 355 |
Mass spectrometry is a key technique for determining the molecular weight and fragmentation patterns of volatile or ionizable compounds. For the highly unstable Al(CF₃)₃, direct analysis is challenging. However, analysis of related anions provides valuable information.
Electrospray ionization mass spectrometry (ESI-MS) of the [Al(C₂F₅)₄]⁻ anion reveals a parent peak corresponding to its mass-to-charge ratio. nih.gov The fragmentation pathway observed under mass spectrometric conditions sheds light on its degradation mechanism. The primary decomposition route involves the loss of a CF(CF₃) unit and the formation of fluoride-containing anions, such as [(C₂F₅)₃AlF]⁻. nih.gov This observation is consistent with the 1,2-fluorine shift mechanism identified by NMR studies and supported by computational calculations. nih.gov This contrasts with the fragmentation of some trifluoromethylfullerenes, which can involve the loss of CF₃ radicals or CF₂ units under electron impact (EI) mass spectrometry.
Obtaining single crystals of the parent this compound suitable for X-ray diffraction has not been reported due to its inherent instability. Structural information is therefore reliant on the analysis of more stable crystalline derivatives. While a structure for a simple adduct of Al(CF₃)₃ is not available, the crystal structure of a degradation product of a related species, PNP[(C₂F₅)AlF₃], has been determined. nih.gov
In the solid state, the [(C₂F₅)AlF₃]⁻ anion exhibits a distorted tetrahedral geometry around the central aluminum atom. The structure confirms the presence of both a pentafluoroethyl group and three fluoride (B91410) ligands bonded to the aluminum center, providing definitive proof of the degradation pathway of the parent [Al(C₂F₅)₄]⁻ anion. nih.gov This structural characterization of a decomposition product underscores the challenges in isolating and structurally defining the primary perfluoroalkyl aluminum species.
Computational Chemistry and Quantum Mechanical Investigations
In the absence of direct experimental data for this compound, Density Functional Theory (DFT) serves as a vital tool for predicting its molecular and electronic properties. DFT calculations can provide insights into ground state geometries, vibrational frequencies, and reaction pathways.
For the more stable analogue, the [Al(C₂F₅)₄]⁻ anion, DFT calculations have been employed to support experimental findings. nih.gov The calculated NMR parameters, including chemical shifts and coupling constants, show good agreement with the experimental data, validating the computational model. nih.gov Furthermore, DFT calculations were crucial in elucidating the thermodynamic and kinetic aspects of the decomposition pathway. The calculations confirmed that the degradation of the [Al(C₂F₅)₄]⁻ anion proceeds via a 1,2-fluorine shift, leading to the elimination of a perfluoropropene-like fragment and the formation of a more stable fluoroaluminate species. nih.gov This computational work provides a framework for understanding the likely instability and decomposition mechanisms of the lighter homologue, this compound.
Ab Initio Molecular Orbital Calculations for Energetic and Spectroscopic Predictions
Ab initio molecular orbital calculations are powerful theoretical methods used to predict the energetic and spectroscopic properties of molecules from first principles, without reliance on experimental data. For this compound, such calculations can provide valuable insights into its optimized molecular geometry, thermodynamic stability, and spectral characteristics.
Quantum-chemical methods, such as those within the Gaussian software suite, can be employed to calculate properties like the enthalpy of formation. superfri.org While specific, in-depth ab initio studies on Al(CF₃)₃ are not widely published, the methodology allows for the prediction of key spectroscopic features that would be used for its characterization. superfri.org
Predicted Spectroscopic Data:
¹⁹F NMR: The presence of the trifluoromethyl groups would be confirmed by a sharp singlet in the ¹⁹F NMR spectrum.
²⁷Al NMR: The coordination environment of the aluminum atom, expected to be trigonal planar in the monomeric state, can be assessed using ²⁷Al NMR spectroscopy.
Infrared (IR) Spectroscopy: The characteristic stretching vibrations of the Al-CF₃ bonds are expected to appear in the range of 650–750 cm⁻¹.
Natural Bonding Orbital (NBO) Analysis and Electron Density Distributions
Natural Bonding Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into a localized representation that aligns with the familiar Lewis structure concept of electron pairs in bonds and lone pairs. wikipedia.orgwisc.edu This method provides a quantitative description of the charge distribution and bonding interactions within a molecule. researchgate.net
For this compound, an NBO analysis would be instrumental in elucidating the electronic structure. The analysis would quantify the distribution of electron density, which is expected to be heavily polarized.
Bond Polarization: The extreme electronegativity of fluorine would lead to highly polarized C-F bonds, with significant electron density residing on the fluorine atoms. Consequently, the carbon atoms of the CF₃ groups would be highly electron-deficient. This strong inductive effect would, in turn, polarize the Al-C bonds, drawing electron density away from the central aluminum atom.
Lewis Structure: NBO analysis provides the most accurate possible "natural Lewis structure" for a molecule by finding orbitals with maximum electron density, ideally close to two electrons for a bond or lone pair. wikipedia.org For Al(CF₃)₃, this would confirm a structure with three Al-C single bonds.
Donor-Acceptor Interactions: The analysis also reveals delocalization effects by examining interactions between filled "donor" NBOs (like bonds or lone pairs) and empty "acceptor" NBOs (like antibonding orbitals). wikipedia.org In Al(CF₃)₃, this could quantify hyperconjugative interactions between the fluorine lone pairs and the antibonding orbitals of adjacent bonds.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron-Withdrawing Effects
Frontier Molecular Orbital (FMO) theory is a fundamental model used to describe chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgiupac.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. taylorandfrancis.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to either remove electrons from a low-lying HOMO or add them to a high-lying LUMO. researchgate.net
A small HOMO-LUMO gap indicates higher reactivity and lower kinetic stability. researchgate.net
In this compound, the potent electron-withdrawing nature of the three CF₃ groups is expected to have a profound effect on the frontier orbitals. By drawing electron density away from the central aluminum-carbon framework, these groups significantly lower the energy levels of both the HOMO and the LUMO compared to non-fluorinated analogues like trimethylaluminum (B3029685). This stabilization typically results in a large HOMO-LUMO gap, suggesting that this compound is a kinetically stable molecule.
Symmetry Considerations and Point Group Analysis
Molecular symmetry is a key concept in chemistry for classifying molecules and predicting their properties, such as whether they possess a dipole moment or which spectroscopic transitions are allowed. wikipedia.org The complete set of symmetry operations that a molecule possesses defines its point group. libretexts.org
This compound, in its monomeric form, is expected to have a trigonal planar geometry around the central aluminum atom. Assuming the three CF₃ groups are arranged symmetrically (either freely rotating or in a static, staggered conformation), the molecule would possess a high degree of symmetry. The key symmetry elements would include:
A principal C₃ rotation axis passing through the aluminum atom, perpendicular to the plane of the AlC₃ core.
Three C₂ rotation axes, each lying along an Al-C bond.
A horizontal mirror plane (σₕ) that is coplanar with the AlC₃ core.
Three vertical mirror planes (σᵥ) that each contain an Al-C bond and the C₃ axis.
The presence of these symmetry elements classifies this compound into the D₃ₕ point group . This high symmetry dictates that the molecule is non-polar.
Theoretical Investigations into Chemical Bonding Characteristics
The chemical bonding in this compound is dominated by the powerful inductive effects of the trifluoromethyl groups. Theoretical analyses, such as NBO, provide a framework for understanding these characteristics. The bonding can be described as a combination of highly polarized covalent interactions.
Lewis Acidity and Electrophilic Character Modulation by Trifluoromethyl Groups
The Lewis acidity of an organoaluminum compound is a measure of the aluminum center's ability to accept an electron pair from a Lewis base. Typically, attaching electron-withdrawing groups to the metal center enhances its electrophilicity and increases Lewis acidity.
In the case of this compound, the three CF₃ groups are exceptionally strong electron-withdrawing substituents. This is expected to render the aluminum atom highly electron-deficient and thus a very strong Lewis acid. However, one analysis suggests that Al(CF₃)₃ exhibits reduced Lewis acidity compared to an alkyl-aluminum compound like Triisobutylaluminium. That source claims the electron-withdrawing CF₃ groups diminish the aluminum's electrophilicity. This assertion appears to contradict the fundamental principle of inductive effects, where electron-withdrawing groups typically enhance electrophilicity and Lewis acidity. The discrepancy may arise from complex factors not captured by simple inductive arguments, such as potential fluorine-aluminum through-space interactions or significant reorganization energy upon forming a Lewis acid-base adduct. Further detailed computational and experimental studies are required to resolve this apparent contradiction and fully characterize the Lewis acidic nature of this compound.
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Al(CF₃)₃ |
| Triisobutylaluminium | Al(C₄H₉)₃ |
| Trimethylaluminum | Al(CH₃)₃ |
| Aluminum tris(8-hydroxyquinolinate) | Al(C₉H₆NO)₃ |
Reactivity and Mechanistic Pathways of Tris Trifluoromethyl Alumane
Fundamental Reaction Types and Transformations
The reactivity of organoaluminum compounds is largely defined by the polarity of the carbon-aluminum bond and the Lewis acidity of the aluminum center. wikipedia.org In Al(CF₃)₃, the highly electronegative CF₃ groups are expected to impart unique characteristics compared to its alkylated counterparts.
Oxidation and Reduction Pathways
Detailed experimental studies on the specific oxidation and reduction pathways of Tris(trifluoromethyl)alumane are not extensively documented in the reviewed literature. However, the general principles of redox chemistry for aluminum compounds can provide a theoretical framework. The aluminum center in Al(CF₃)₃ is in the +3 oxidation state.
Reduction: Reduction would involve the gain of electrons, potentially leading to the formation of aluminum(0) or lower-oxidation-state aluminum species. For instance, the reduction of Al³⁺ ions to aluminum metal is a standard electrochemical process. brainly.comweebly.com The reduction of the CF₃ groups themselves is also a possibility, as seen in other chemical systems where CF₃ groups can be defluorinated through one or two-electron reduction processes. researchgate.net
Oxidation: The aluminum center is already in its highest stable oxidation state (+3) and is therefore not susceptible to further oxidation. brainly.comweebly.com Oxidation reactions would likely involve the trifluoromethyl ligands, though this is generally challenging due to the strength of the C-F bonds.
Substitution Reactions Involving Trifluoromethyl Ligands
Substitution reactions at the aluminum center involve the replacement of one or more trifluoromethyl ligands with another group. While specific studies detailing the substitution of the CF₃ ligand from Al(CF₃)₃ are scarce, related processes in organoaluminum chemistry suggest potential pathways. For example, in reactions involving trialkylaluminum (AlR₃), an alkyl group can be transferred to a substrate, which constitutes a substitution at the aluminum center. nii.ac.jp This reactivity is fundamental to processes like carboalumination. wikipedia.org
An analogous reaction for Al(CF₃)₃ would involve the transfer of a CF₃ group to a substrate. This "trifluoromethylation" is a highly valuable transformation in organic synthesis. The feasibility of such a reaction would depend on the strength of the Al-CF₃ bond and the nature of the attacking species.
Mechanistic Investigations of Organic Transformations
Mechanistic studies, particularly involving related aluminum compounds, shed light on the probable reaction pathways for this compound. These include interactions with electron-rich species, activation of strong chemical bonds, and the dynamics of ligand association and dissociation.
Interactions with Nucleophiles and Reaction Dynamics
The Lewis acidic character of the aluminum center in organoaluminum compounds governs their interaction with nucleophiles. While Al(CF₃)₃ is expected to be a strong Lewis acid, its interactions can be complex. Research on other aluminum Lewis acids demonstrates their ability to activate substrates toward nucleophilic attack.
In a key study, aluminum Lewis acids like dimethylaluminum chloride (Me₂AlCl) were shown to promote the reaction of (trifluoromethyl)cyclopropanes with various nucleophiles, including arenes, allylsilanes, and silyl (B83357) enol ethers. nii.ac.jp The reaction proceeds via fluoride (B91410) elimination from the CF₃ group, facilitated by the Lewis acid, to generate a highly reactive difluorocarbocation intermediate which is then trapped by the nucleophile. nii.ac.jp This suggests that Al(CF₃)₃ could potentially mediate similar transformations, acting as a potent Lewis acid to activate C-F bonds and facilitate subsequent reactions with nucleophiles.
The table below summarizes the outcomes of reactions between CF₃-cyclopropane (1a), an aluminum Lewis acid, and various nucleophiles, illustrating this mechanistic principle. nii.ac.jp
| Nucleophile | Product | Yield (%) |
| Allyltrimethylsilane | 6-(4,4-Difluorobut-3-en-1-yl)-1-phenyl-3,3-bis(trimethylsilyl)cyclohex-1-ene | 94 |
| (Z)-1-Phenyl-1-(trimethylsiloxy)prop-1-ene | (Z)-5,5-Difluoro-2-methyl-1-phenylpenta-1,4-dien-1-yl trimethylsilyl (B98337) ether | 79 |
| Triethylsilane | 1,1-Difluoro-4-phenylbut-1-ene | 86 |
C-F Bond Activation Processes and Rearrangements
The activation of carbon-fluorine (C-F) bonds is a significant challenge in organic chemistry due to their high bond strength. rsc.org Aluminum compounds have emerged as effective reagents for promoting such transformations. nih.gov
Mechanistic studies reveal that aluminum Lewis acids can initiate C-F activation by coordinating to a fluorine atom, weakening the C-F bond and facilitating its cleavage. nii.ac.jp For example, the reaction of (trifluoromethyl)cyclopropanes with Me₂AlCl triggers the selective elimination of a single fluoride ion. This generates a stabilized difluorocarbocation, which then undergoes ring-opening and reaction with a nucleophile. nii.ac.jp In the absence of an external nucleophile, the alkyl group from a trialkylaluminum reagent (e.g., trimethylaluminum) can be transferred to the carbocationic center. nii.ac.jp
This process highlights a key mechanistic pathway for organoaluminum compounds:
Coordination of the aluminum Lewis acid to a fluorine atom of the CF₃ group.
Elimination of a fluoride ion (F⁻) to form an aluminate complex (e.g., [Me₂AlClF]⁻).
Generation of a difluorocarbocation intermediate.
Subsequent reaction of the carbocation with a nucleophile or rearrangement.
The table below shows the results of treating CF₃-cyclopropanes with different trialkylaluminum reagents, which act as both the Lewis acid promoter and the nucleophile source. nii.ac.jp
| CF₃-Cyclopropane | Trialkylaluminum Reagent | Product | Yield (%) |
| 1-Phenyl-1-(trifluoromethyl)cyclopropane | Trimethylaluminum (B3029685) | 1,1-Difluoro-4-phenylpent-1-ene | 82 |
| 1-Phenyl-1-(trifluoromethyl)cyclopropane | Triethylaluminum | 1,1-Difluoro-4-phenylhex-1-ene | 71 |
| 1-(p-Tolyl)-1-(trifluoromethyl)cyclopropane | Triethylaluminum | 1,1-Difluoro-4-(p-tolyl)hex-1-ene | 76 |
Ligand Exchange Dynamics and Kinetic Studies
Ligand exchange is a fundamental process in the chemistry of organometallic compounds, including organoaluminum species. wikipedia.org For triorganoaluminum compounds, this exchange can occur between monomeric and dimeric forms or with other reagents in solution. While specific kinetic studies on ligand exchange for Al(CF₃)₃ are not detailed in the available literature, studies on analogous compounds provide valuable mechanistic insights.
For instance, the ligand exchange dynamics in aluminum tris(8-hydroxyquinolinate) (Alq₃), another tris-ligated aluminum complex, have been investigated using two-dimensional exchange NMR spectroscopy. nih.gov These studies revealed that the three inequivalent ligands in the complex exchange with each other at room temperature. The process was modeled with a first-order mechanism involving consecutive flips of the ligands, with activation enthalpies ranging from 83 to 106 kJ/mol. nih.gov Such studies indicate that even in structurally defined complexes, ligands can be mobile. For Al(CF₃)₃, similar dynamic processes could be anticipated, potentially influencing its reactivity and catalytic activity. Further ligand exchange experiments on other aluminum complexes have shown that neutral ligands can be readily swapped, allowing for the synthesis of new coordination compounds. rsc.org
Electrophilic Reactivity and Trifluoroacetylation Processes
The reactivity of this compound is fundamentally shaped by the three trifluoromethyl (CF₃) groups bonded to the central aluminum atom. These groups, being highly electronegative, create a significant electron deficiency at the aluminum center, thereby imparting Lewis acidic character to the molecule. However, this Lewis acidity is counterintuitively weaker than that of non-fluorinated trialkylalumanes due to the strong inductive effect of the CF₃ groups, which also weakens the Al-C bonds.
While specific, detailed research on the direct use of this compound in trifluoroacetylation remains limited in publicly available literature, the conceptual basis for such reactions lies in its ability to deliver a CF₃ moiety. The hypothetical reaction with an acyl chloride or anhydride, for instance, could proceed through the activation of the carbonyl group by the Lewis acidic aluminum center, followed by the transfer of a trifluoromethyl group.
A proposed general mechanism for the trifluoroacetylation of a generic nucleophile (Nu⁻) using an acyl halide in the presence of this compound is depicted below:
Proposed Trifluoroacetylation Pathway
| Step | Description |
| 1. Lewis Acid Activation | The Lewis acidic aluminum center of Al(CF₃)₃ coordinates to the carbonyl oxygen of the acyl halide, enhancing the electrophilicity of the carbonyl carbon. |
| 2. Nucleophilic Attack | The nucleophile attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. |
| 3. Trifluoromethyl Transfer | A subsequent intramolecular transfer of a trifluoromethyl group from the aluminum to the carbonyl carbon could occur, although this is speculative. A more likely pathway involves the generation of a CF₃⁻ equivalent that then attacks the activated carbonyl. |
| 4. Product Formation | The intermediate collapses to form the trifluoroacetylated product and an aluminum by-product. |
It is important to note that this proposed pathway is based on the general principles of Lewis acid catalysis and the known reactivity of organoaluminum compounds. Further experimental and computational studies are required to fully elucidate the precise mechanisms and viability of this compound as a reagent in trifluoroacetylation reactions.
Role in Catalytic Cycles and Associated Mechanisms
The involvement of this compound in catalytic cycles is another area of significant interest, primarily stemming from its potential to participate in radical processes. While detailed catalytic cycles featuring this specific compound are not extensively documented, proposed mechanisms suggest its ability to generate trifluoromethyl radicals (•CF₃) under certain conditions.
The initiation of such radical pathways could be achieved through thermal or photochemical means, leading to the homolytic cleavage of an aluminum-carbon bond.
Proposed Radical Generation and Propagation
| Step | Description |
| Initiation | Al(CF₃)₃ undergoes homolysis upon exposure to heat or light, generating a trifluoromethyl radical (•CF₃) and an Al(CF₃)₂ radical. |
| Propagation | The highly reactive •CF₃ radical can then add to a variety of unsaturated substrates, such as alkenes or alkynes, initiating a radical chain reaction. For example, in the trifluoromethylation of an alkene, the •CF₃ radical adds to the double bond to form a new carbon-centered radical. This radical can then abstract an atom (e.g., a hydrogen atom) from a suitable donor to propagate the chain. |
| Termination | The catalytic cycle is terminated through various radical combination or disproportionation reactions. |
The potential for this compound to act as a catalyst or initiator in radical polymerization or other radical-mediated transformations is an area ripe for further investigation. The ability to generate •CF₃ radicals under relatively mild conditions could offer a valuable tool for the synthesis of trifluoromethyl-containing materials and fine chemicals.
Coordination Chemistry of Tris Trifluoromethyl Alumane
Complex Formation with Donor Ligands
Tris(trifluoromethyl)alumane is anticipated to function as a Lewis acid, reacting with a variety of Lewis bases (donor ligands) to form coordination complexes or adducts. The strong electron-withdrawing nature of the three trifluoromethyl groups is expected to render the aluminum center highly electrophilic, promoting the formation of dative bonds.
Lewis Adduct Formation with Nitrogen, Oxygen, and Phosphorus Donors
Based on the well-established chemistry of other organoaluminum compounds, Al(CF₃)₃ is predicted to form stable Lewis acid-base adducts with a range of donor ligands. lumenlearning.comiupac.orglibretexts.orgucla.edu The formation of these adducts involves the donation of a lone pair of electrons from the donor atom (N, O, or P) to the vacant p-orbital of the aluminum atom. youtube.com
While no specific adducts of this compound with nitrogen, oxygen, or phosphorus donors have been synthesized and characterized, analogies can be drawn from related fluorinated organoaluminum compounds. For instance, the highly Lewis acidic Al(N(C₆F₅)₂)₃ forms stable adducts with donors such as acetonitrile (B52724) (MeCN), tetrahydrofuran (B95107) (THF), and trimethylphosphine (B1194731) (PMe₃). rsc.org It is reasonable to hypothesize that Al(CF₃)₃ would exhibit similar reactivity, forming complexes of the type L:→Al(CF₃)₃, where L is a nitrogen, oxygen, or phosphorus donor ligand. The stability of these adducts would be influenced by both the electronic and steric properties of the donor ligand.
Structural Characterization of Coordination Complexes
For a hypothetical four-coordinate adduct, such as [L-Al(CF₃)₃], a tetrahedral geometry around the aluminum center would be expected. Key parameters of interest would include the Al-L bond length, which would provide insight into the strength of the donor-acceptor interaction, and the C-Al-C bond angles, which would indicate the degree of distortion from an ideal tetrahedral geometry upon ligand coordination. Spectroscopic techniques such as ¹⁹F and ²⁷Al NMR would also be invaluable for characterizing these complexes in solution and probing the change in the electronic environment of the aluminum center upon adduct formation.
Supramolecular Assembly and Material Precursors
The ability of Lewis acidic metal centers to direct the formation of ordered, non-covalently linked structures forms the basis of supramolecular chemistry. rsc.org While the potential for this compound in this field is significant, it remains unrealized.
Design and Synthesis of Supramolecular Architectures
The formation of supramolecular assemblies often relies on a combination of dative bonding and other non-covalent interactions, such as hydrogen bonding or π-π stacking. rsc.org In principle, bifunctional or multifunctional ligands could be used to link Al(CF₃)₃ units into larger, well-defined architectures like chains, rings, or cages. For example, a ligand containing two donor sites could bridge two Al(CF₃)₃ molecules, forming a dinuclear macrocycle. However, the synthesis and characterization of such systems involving this compound have not been reported.
Role in Network Solid Construction
Organometallic compounds can serve as single-source precursors for the synthesis of solid-state materials. The thermal decomposition of a carefully designed coordination complex can lead to the formation of a network solid with a controlled composition and structure. Given its composition, this compound or its adducts could potentially serve as precursors to aluminum fluoride (B91410) (AlF₃) based materials. However, there is currently no literature describing the use of Al(CF₃)₃ for this purpose.
Ligand Design and Tuning for Specific Coordination Environments
The rational design of ligands is a powerful tool for controlling the properties and reactivity of metal complexes. youtube.com By systematically modifying the electronic and steric characteristics of the donor ligand, it is possible to fine-tune the coordination environment around the aluminum center in Al(CF₃)₃ adducts.
For example, the use of bulky ligands could enforce a specific coordination number or geometry, while the incorporation of electronically diverse substituents on the ligand could modulate the Lewis acidity of the aluminum center. This, in turn, could influence the catalytic activity or reactivity of the resulting complex. While the principles of ligand design are well-established in coordination chemistry, their specific application to this compound awaits exploration. Computational studies could play a crucial role in predicting the effects of different ligands on the structure and properties of Al(CF₃)₃ complexes, guiding future synthetic efforts.
Advanced Applications of Tris Trifluoromethyl Alumane in Synthetic Chemistry
Reagent in Targeted Organic Transformations
Beyond its catalytic applications, tris(trifluoromethyl)alumane can also serve as a stoichiometric reagent to effect specific and challenging organic transformations.
The synthesis of molecules with specific stereochemistry (enantioselectivity) and at a particular position (regioselectivity) is a central goal of modern organic chemistry. This compound, through its interaction with chiral auxiliaries or catalysts, can play a role in achieving high levels of selectivity.
While direct applications of this compound in this area are not detailed in the search results, the principles can be inferred from related chemistry. For example, in the enantioselective synthesis of trifluoromethyl-substituted homoallylic amines, a chiral boron-based catalyst is used to control the stereochemical outcome of the reaction between an N-silyl ketimine and an allyl boronate. nih.govnih.gov A strong Lewis acid can enhance the reactivity of the ketimine by coordinating to the nitrogen atom, making the imine carbon more electrophilic. If this Lewis acid is part of a chiral complex, it can direct the approach of the nucleophile to one face of the imine, leading to an enantiomerically enriched product.
The trifluoromethyl groups on the aluminum atom in this compound would significantly influence the steric and electronic environment of any chiral complex it forms, potentially leading to high levels of stereo- and regiocontrol in reactions such as aldol (B89426) additions, Michael additions, and ally lations. The development of chiral ligands that can effectively coordinate to this compound is a key area for future research in this field.
| Reaction Type | Key Features | Potential Role of this compound |
| Catalytic enantioselective allylation | Synthesis of α-tertiary amines with high enantiomeric and regiomeric ratios. nih.govnih.gov | As a chiral Lewis acid catalyst to activate the electrophile and control the stereochemical outcome. |
| Stereoselective synthesis of (Z)-trifluoromethyl alkenes | Highly stereoselective formation from trifluoromethyl-substituted allenes. | As a Lewis acid to promote and direct the addition to the allene. |
Information Not Available for Specified Applications of this compound
Following a comprehensive review of scientific literature and patent databases, it has been determined that there is insufficient publicly available information to generate a detailed and scientifically accurate article on this compound concerning the specific advanced applications outlined in the provided structure.
Extensive searches were conducted to find data on the use of this compound in the following areas:
Conclusion and Future Directions in Tris Trifluoromethyl Alumane Research
Summary of Key Academic Contributions and Unanswered Questions
The exploration of tris(trifluoromethyl)alumane chemistry, while not as extensive as that of its borane (B79455) counterpart, has been marked by several key contributions that have laid the groundwork for our current understanding. Initial synthetic efforts focused on ligand-exchange reactions, utilizing precursors such as trimethylaluminum (B3029685) (TMA) and various trifluoromethylating agents. A significant challenge in this area has been the inherent reactivity of the target compound, necessitating stringent inert atmosphere techniques, including the use of Schlenk lines and dry solvents, with reactions often conducted at low temperatures (e.g., -78°C) to manage the formation of highly reactive aluminum trifluoromethyl species.
Key academic contributions have centered on the fundamental characterization of this compound. Spectroscopic analysis has been pivotal in confirming its structure and understanding its electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a primary tool for confirming the presence of the trifluoromethyl groups, typically showing a sharp singlet. ²⁷Al NMR spectroscopy provides insights into the coordination environment of the aluminum center. Infrared (IR) spectroscopy is also employed to identify characteristic Al-CF₃ stretching vibrations.
Despite these advances, several fundamental questions regarding this compound remain unanswered. The precise nature of its Lewis acidity is a subject of ongoing investigation. While it is established that the strong electron-withdrawing nature of the three CF₃ groups reduces the Lewis acidity of the aluminum center compared to traditional trialkylaluminum compounds, a quantitative and comparative understanding across a range of substrates is still developing. The mechanistic pathways of its reactions, particularly in its role as a trifluoromethylating agent, are not fully elucidated. Proposed mechanisms include electrophilic transfer of a "CF₃⁺" equivalent and radical pathways, but definitive experimental evidence to distinguish these in various contexts is an area of active research. Furthermore, the full scope of its reactivity with different functional groups and its potential for catalytic applications remains largely unexplored territory.
A summary of key research findings and unanswered questions is presented in the table below:
| Research Area | Key Findings | Unanswered Questions |
| Synthesis | Ligand-exchange reactions are the primary synthetic route. | Development of more efficient, scalable, and safer synthetic protocols. |
| Characterization | Spectroscopic (¹⁹F NMR, ²⁷Al NMR, IR) and structural (X-ray diffraction) methods have been established. | Comprehensive understanding of its solution-phase behavior and aggregation state. |
| Reactivity | Acts as a trifluoromethylating agent; reduced Lewis acidity compared to trialkylaluminums. | Detailed mechanistic understanding of trifluoromethyl transfer reactions (electrophilic vs. radical). |
| Stability | Exhibits thermal stability but is highly sensitive to moisture and air. | Quantitative data on thermal decomposition pathways and products. |
Emerging Research Avenues and Methodological Innovations
The future of this compound research is poised to expand into several exciting new directions, driven by both the need for novel fluorination methodologies and advancements in analytical and synthetic techniques.
One of the most promising emerging research avenues is the development of this compound-based catalytic systems. While its stoichiometric use as a trifluoromethylating agent has been explored, its potential to act as a catalyst or a precatalyst in reactions such as C-F bond activation or hydrotrifluoromethylation is a burgeoning area of interest. This could lead to more atom-economical and environmentally benign processes for the synthesis of fluorinated compounds.
Methodological innovations are also expected to play a crucial role in advancing the field. The use of in-situ reaction monitoring techniques, such as variable-temperature NMR and IR spectroscopy, will be critical in unraveling the complex reaction mechanisms of this highly reactive compound. The development of advanced mass spectrometry techniques could aid in the identification of transient intermediates and decomposition products, providing a more complete picture of its chemical behavior. Furthermore, the application of flow chemistry techniques could offer safer and more controlled methods for handling and reacting with this compound, potentially enabling its wider use in academic and industrial settings.
Another area of innovation lies in the design and synthesis of novel derivatives of this compound. By modifying the ligand environment around the aluminum center, for example, through the formation of adducts with Lewis bases, it may be possible to tune the reactivity and selectivity of the reagent for specific applications. This could lead to the development of a new generation of "designer" trifluoromethylating agents with tailored properties.
Theoretical Predictions for Novel Reactivity and Applications
Computational chemistry is becoming an indispensable tool for predicting the behavior of highly reactive and challenging-to-study molecules like this compound. Theoretical predictions are paving the way for the exploration of novel reactivity and applications that have yet to be realized experimentally.
Density Functional Theory (DFT) calculations are being employed to model the electronic structure, bonding, and thermochemistry of this compound and its reaction intermediates. These studies can provide valuable insights into its Lewis acidity, the stability of its adducts, and the activation barriers for various reaction pathways. For instance, theoretical calculations can help to predict the most likely mechanism for trifluoromethyl transfer to different substrates, guiding experimental design.
Theoretical studies can also predict novel modes of reactivity. For example, computational models could explore the potential for this compound to engage in frustrated Lewis pair (FLP) chemistry, where its interaction with a sterically hindered Lewis base could lead to the activation of small molecules like H₂, CO₂, or olefins. Such predictions could open up entirely new areas of application for this versatile reagent.
Furthermore, computational screening could be used to identify promising new applications for this compound in materials science. For example, theoretical models could predict its utility as a precursor for the chemical vapor deposition (CVD) of aluminum fluoride (B91410) or carbon-doped aluminum fluoride thin films with interesting electronic or optical properties. The interaction of this compound with surfaces and its potential role in surface modification can also be explored through computational methods, guiding the development of new functional materials.
A summary of theoretical predictions for novel reactivity and applications is provided in the table below:
| Predicted Area | Theoretical Approach | Potential Novelty |
| Catalysis | DFT modeling of reaction pathways | Identification of new catalytic cycles for reactions like hydrotrifluoromethylation. |
| Frustrated Lewis Pair Chemistry | Calculation of interaction energies and activation barriers with Lewis bases | Activation of small molecules (H₂, CO₂, etc.) for novel transformations. |
| Materials Science | Simulation of CVD processes and surface interactions | Development of new aluminum-based thin films and functionalized surfaces. |
Q & A
Q. What are the recommended synthetic routes for Tris(trifluoromethyl)alumane, and what challenges are associated with its preparation?
Methodological Answer: this compound can be synthesized via ligand-exchange reactions using precursors like trimethylaluminum (TMA) and trifluoromethylating agents. A common challenge is the high reactivity of aluminum trifluoromethyl species, which requires inert conditions (e.g., Schlenk line, dry solvents). For example, highlights the use of Li[AlH₄] with perfluoroalkyl halides to generate perfluoroalkylaluminum intermediates. Key steps include slow addition of reagents at low temperatures (-78°C) and rigorous exclusion of moisture/oxygen. Challenges include controlling exothermic reactions and isolating pure products due to sensitivity to hydrolysis .
Q. How can spectroscopic techniques (NMR, IR, XRD) be optimized to characterize this compound?
Methodological Answer:
- NMR : Use ¹⁹F NMR to confirm trifluoromethyl groups (sharp singlet near -60 ppm) and ²⁷Al NMR to assess aluminum coordination (tetrahedral vs. trigonal planar geometry).
- IR : Look for Al-CF₃ stretching vibrations (~650–750 cm⁻¹) and absence of Al-H bonds (absence of peaks ~1800 cm⁻¹).
- XRD : Single-crystal X-ray diffraction is critical for structural confirmation. Due to air sensitivity, crystals must be sealed in capillaries under inert gas. provides structural data for analogous compounds, such as Arsine derivatives, which can guide bond-length comparisons .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Use gloveboxes or Schlenk techniques to prevent exposure to air/moisture.
- Store in flame-resistant cabinets, as aluminum alkyls are pyrophoric ( notes similar precautions for trimethylaluminum).
- Equip labs with CO₂/Class D fire extinguishers and conduct regular risk assessments for exothermic decomposition .
Q. Which analytical methods are most reliable for assessing the purity of this compound?
Methodological Answer:
- Elemental Analysis : Verify C/Al/F ratios to confirm stoichiometry.
- GC-MS : Detect volatile impurities (e.g., residual solvents or decomposition products).
- HPLC with Charged Aerosol Detection (CAD) : Quantify non-volatile impurities. emphasizes impurity profiling via HPLC for structurally similar compounds .
Advanced Research Questions
Q. How can computational studies (DFT, MD) elucidate the Lewis acidity and reactivity of this compound?
Q. How should researchers address contradictions in reported thermodynamic data (e.g., thermal stability) for this compound?
Methodological Answer: Discrepancies often arise from differing experimental conditions (e.g., heating rates, atmosphere). To resolve:
Q. What strategies optimize this compound’s reactivity in catalytic applications (e.g., C–F bond activation)?
Methodological Answer:
- Solvent Selection : Use low-donor-number solvents (e.g., hexane) to enhance electrophilicity.
- Additives : Introduce Lewis bases (e.g., PMe₃) to stabilize reactive intermediates.
- Kinetic Profiling : Monitor reaction progress via in situ ¹⁹F NMR to identify rate-limiting steps. suggests analogous approaches for perfluoroalkylaluminum catalysts .
Q. How can impurity profiles of this compound be systematically analyzed and mitigated?
Methodological Answer:
- LC-QTOF-MS : Identify non-volatile impurities (e.g., hydrolysis products like Al(OH)(CF₃)₂).
- Chelation Tests : Use EDTA to sequester trace metal contaminants.
- Synthetic Refinement : Replace halide-containing reagents with non-halogenated alternatives to avoid halogenated byproducts ( details impurity mitigation in fluorinated anilines) .
Q. What mechanistic insights explain this compound’s role in fluorination reactions?
Methodological Answer: Proposed mechanisms involve:
- Electrophilic Fluorine Transfer : Al(CF₃)₃ acts as a CF₃⁺ source, reacting with nucleophiles (e.g., aryl boronic acids).
- Radical Pathways : Initiated by light/heat, generating CF₃ radicals. Validate via radical traps (e.g., TEMPO) and isotopic labeling (¹⁸O/²H). highlights similar radical behavior in perfluoroalkylaluminum systems .
Q. How can researchers integrate experimental and computational data to predict this compound’s behavior in novel reactions?
Methodological Answer:
- Hybrid QM/MM Simulations : Model reaction pathways at the quantum level while accounting for solvent effects.
- Machine Learning : Train models on existing thermodynamic () and kinetic data to predict yields/selectivity.
- Benchmarking : Compare predictions with experimental outcomes (e.g., turnover frequencies) to refine algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
